HMMNI-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

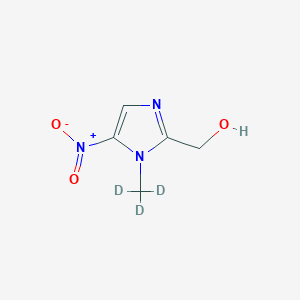

Structure

3D Structure

Properties

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQDPJIVQMBAY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583595 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-78-3 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to HMMNI-d3: From Analytical Application to Biological Context

Introduction

This technical guide provides a comprehensive overview of HMMNI-d3 (Hydroxy Dimetridazole-d3). It is crucial for researchers, scientists, and drug development professionals to understand that this compound is not a pharmacologically active agent with a distinct mechanism of action in a biological system. Instead, this compound is a deuterium-labeled stable isotope of HMMNI (Hydroxy Dimetridazole), which is a metabolite of the antiprotozoal drug Dimetridazole.[][2] The primary application of this compound is as an internal standard for quantitative analyses using methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[]

This guide will first elucidate the function and "mechanism" of this compound as an internal standard in analytical chemistry. Subsequently, it will delve into the biological mechanism of action of its parent compound, Dimetridazole, to provide relevant context for researchers working with this class of molecules.

Section 1: The Role and Application of this compound as an Internal Standard

In quantitative analytical chemistry, particularly in complex biological matrices, an internal standard is essential for achieving accurate and reproducible results. This compound serves this purpose for the quantification of HMMNI or related nitroimidazole compounds. The "mechanism" of an internal standard is not biological but rather analytical; it corrects for variations in sample preparation, injection volume, and instrument response.

The principle relies on adding a known amount of the stable isotope-labeled compound (this compound) to the sample containing the analyte of interest (unlabeled HMMNI). Because this compound is chemically identical to HMMNI, it behaves similarly during extraction, chromatography, and ionization. However, due to the mass difference from the deuterium atoms, it can be distinguished by a mass spectrometer. By comparing the detector response of the analyte to that of the internal standard, precise quantification can be achieved.

Below is a diagram illustrating the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

Experimental Protocol: Quantification of HMMNI using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework. Specific parameters such as column type, mobile phases, and mass transitions should be optimized for the specific application.

-

Preparation of Standards and Samples:

-

Prepare a stock solution of HMMNI and this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with varying known concentrations of HMMNI and a constant concentration of this compound.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

For unknown samples, add the same constant concentration of this compound as used in the calibration standards.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of each sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both HMMNI and this compound. For example:

-

HMMNI: Q1 (precursor ion mass) -> Q3 (product ion mass)

-

This compound: Q1 (precursor ion mass + 3) -> Q3 (product ion mass)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the HMMNI and this compound MRM transitions.

-

Calculate the peak area ratio (HMMNI / this compound) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of HMMNI in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 2: Mechanism of Action of the Parent Compound, Dimetridazole

While this compound is an analytical tool, its parent compound, Dimetridazole, is an antibiotic belonging to the nitroimidazole class.[3][4][5] These drugs are effective against anaerobic bacteria and protozoa.[2][6] The mechanism of action is not fully elucidated but is understood to involve the reduction of the nitro group on the imidazole ring within the target organism.[6][7]

This reduction is carried out by low-redox-potential metabolic pathways, such as those involving ferredoxin or flavodoxin, which are present in anaerobic organisms but absent in their aerobic hosts.[8] The reduction process generates short-lived, highly reactive cytotoxic intermediates, including free radicals.[6][9] These intermediates can then damage cellular macromolecules, most notably by causing strand breaks in the DNA, which inhibits nucleic acid synthesis and leads to cell death.[5][6][7]

The following diagram illustrates the proposed mechanism of action for nitroimidazole antibiotics like Dimetridazole.

Section 3: Quantitative Data

For the benefit of researchers, the following tables summarize key quantitative data for this compound and the biological activity of its related compounds.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1015855-78-3 | [2] |

| Molecular Formula | C₅H₄D₃N₃O₃ | [2] |

| Molecular Weight | 160.15 g/mol | [2] |

| IUPAC Name | [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol | [10] |

Table 2: Biological Activity of Dimetridazole and HMMNI

| Compound | Organism/Assay | Value | Reference |

| Dimetridazole | Bacteroides fragilis (16 isolates) | Geometric Mean MIC: 6.39 µM | [3] |

| Dimetridazole | Human Lymphocytes (Comet Assay) | Induces dose-dependent DNA damage | [3] |

| HMMNI | Trichomonas foetus | ED₅₀: 1.6 µg/mL | [11] |

This compound is a valuable tool for researchers, serving as a stable isotope-labeled internal standard for the precise quantification of its parent compounds in various matrices. It does not possess a biological mechanism of action. However, understanding the antimicrobial activity of the parent drug, Dimetridazole, is essential for researchers in fields such as pharmacology, toxicology, and drug metabolism. Dimetridazole functions as a prodrug that is activated within anaerobic organisms to produce cytotoxic intermediates that damage DNA, leading to cell death. This guide provides the necessary technical information for the effective use of this compound in an analytical setting and clarifies the biological context of the broader nitroimidazole family to which it belongs.

References

- 2. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dimetridazole | Antibiotic | Parasite | TargetMol [targetmol.com]

- 5. goldbio.com [goldbio.com]

- 6. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 7. academic.oup.com [academic.oup.com]

- 8. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lecturio.com [lecturio.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

HMMNI-d3 as a Metabolite of Dimetridazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole (DMZ), a nitroimidazole-based compound, has historically been used as an antiprotozoal agent in veterinary medicine, particularly in poultry and swine.[1] However, due to concerns over its potential carcinogenicity and mutagenicity, its use in food-producing animals is banned in many jurisdictions.[2] Regulatory monitoring for illicit use requires sensitive and reliable analytical methods to detect residues of dimetridazole and its metabolites in various food matrices.

The primary metabolite of dimetridazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[3] The detection of HMMNI is a key indicator of dimetridazole administration. To ensure the accuracy and precision of quantitative analytical methods, a stable isotope-labeled internal standard is crucial. HMMNI-d3, the deuterium-labeled analogue of HMMNI, serves this critical role.[4][5] This technical guide provides a comprehensive overview of this compound's application in the analysis of dimetridazole, detailing the metabolic pathway, analytical methodologies, and associated quantitative data.

Dimetridazole Metabolism

The biotransformation of dimetridazole in animals primarily involves the hydroxylation of the C-2 methyl group, leading to the formation of HMMNI. This metabolic conversion is a significant pathway for the detoxification and subsequent elimination of the drug. While other metabolic routes, such as the reduction of the nitro group, have been observed under specific conditions, HMMNI is considered the major metabolite for residue analysis in food safety.[1]

Metabolic pathway of Dimetridazole to HMMNI.

Analytical Methodologies Utilizing this compound

The standard analytical approach for the detection and quantification of dimetridazole and HMMNI residues in food products is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][6] The use of this compound as an internal standard is integral to these methods, as it compensates for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7]

A general workflow for the analysis of dimetridazole and HMMNI in food matrices is outlined below:

General analytical workflow for HMMNI analysis.

Experimental Protocols

Below are detailed experimental protocols adapted from published methodologies for the analysis of dimetridazole and HMMNI in poultry and egg samples.

1. Sample Preparation (QuEChERS Method for Eggs) [8]

-

Homogenization: Homogenize a representative portion of the egg sample.

-

Spiking: Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube and spike with the this compound internal standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile with 5% formic acid and shake for 1 minute.

-

Add a QuEChERS extraction salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 10 °C.

-

-

Cleanup:

-

Transfer an aliquot of the supernatant to a clean tube.

-

Add water to the extract and vortex.

-

Pass the diluted extract through a lipid removal cartridge (e.g., Captiva EMR—Lipid).

-

The eluent is ready for LC-MS/MS analysis.

-

2. Liquid Chromatography Conditions [9]

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0–0.2 min: 95% A

-

0.2–2.0 min: 95–60% A

-

2.0–2.5 min: 60–0% A

-

2.5–2.6 min: 0–95% A

-

2.6–4.0 min: 95% A

-

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions [10]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions:

-

Dimetridazole: m/z 142 → 96, 95

-

HMMNI: m/z 158 → 112, 82

-

This compound: m/z 161 → 115, 85

-

Quantitative Data

The following tables summarize the performance characteristics of analytical methods using this compound for the quantification of dimetridazole and HMMNI in various food matrices.

Table 1: Method Performance in Poultry Muscle

| Analyte | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Dimetridazole | 5 | 75 | 16.4 | 0.1 | - | [11] |

| HMMNI | 5 | 81 | 14.0 | 0.5 | - | [11] |

| Dimetridazole | 1-100 (ng/g) | 84.90 - 103.01 | < 15 | 0.5 (ng/g) | 1.0 (ng/g) | [3] |

| HMMNI | 1-100 (ng/g) | 84.90 - 103.01 | < 15 | 0.5 (ng/g) | 1.0 (ng/g) | [3] |

Table 2: Method Performance in Eggs

| Analyte | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Dimetridazole | 5 | 77 | 14.9 | - | - | [11] |

| HMMNI | 5 | 80 | 18.2 | - | - | [11] |

| HMMNI | 1, 5, 10 (ng/g) | 85.6 - 118.3 | < 6 | - | - | [8] |

| Dimetridazole | 1-100 (ng/g) | 84.90 - 103.01 | < 15 | 0.5 (ng/g) | 1.0 (ng/g) | [3] |

| HMMNI | 1-100 (ng/g) | 84.90 - 103.01 | < 15 | 0.5 (ng/g) | 1.0 (ng/g) | [3] |

Table 3: Method Performance in Honey

| Analyte | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Dimetridazole | 0.4 - 2 | 91.2 - 107.0 | 1.7 - 17.1 | 0.05 - 0.2 | - | [12] |

| HMMNI | 0.1 - 0.5 | 76.1 - 98.5 | < 14.2 | - | 0.1 - 0.5 | [13] |

| HMMNI | - | 90.2 - 105.6 | < 11.2 | 0.02 - 0.07 | 0.05 - 0.2 | [9] |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the major dimetridazole metabolite, HMMNI, in food matrices. Its use as an internal standard in LC-MS/MS methods allows for robust and sensitive detection, which is essential for regulatory monitoring and ensuring food safety. The detailed methodologies and performance data presented in this guide provide a solid foundation for researchers and analytical scientists working in the field of veterinary drug residue analysis. The continued availability of high-purity this compound is critical for the enforcement of regulations concerning the use of dimetridazole in food-producing animals.

References

- 1. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Dimetridazole-2-hydroxy-D3 - Traceable Reference Standard for Residue Analysis (CAS 1015855-78-3) [witega.de]

- 8. agilent.com [agilent.com]

- 9. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of dimetridazole, ronidazole and their common metabolite in poultry muscle and eggs by high performance liquid chromatography with UV detection and confirmatory analysis by atmospheric pressure chemical ionisation mass spectrometry†‡ - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Deuterated HMMNI

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole) is a significant metabolite of the antiprotozoal drug Dimetridazole.[1] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can offer profound advantages in pharmaceutical research. This "deuteration" can alter a molecule's metabolic profile, potentially enhancing its pharmacokinetic properties such as half-life and metabolic stability, without changing its fundamental pharmacological activity.[2] This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of deuterated HMMNI, offering valuable protocols and data interpretation for researchers in drug discovery and development.

Synthesis of Deuterated HMMNI (d-HMMNI)

While specific literature on the synthesis of deuterated HMMNI is not available, a plausible route can be devised based on established hydrogen-deuterium (H/D) exchange methodologies for imidazole rings.[3][4][5] The most labile non-exchangeable proton on the HMMNI scaffold is at the C4 position of the imidazole ring. This position is the primary target for deuteration via an acid-catalyzed H/D exchange.

Proposed Synthesis Workflow

The synthesis of d-HMMNI can be achieved by incubating the parent compound in a deuterated acidic medium. The acidic conditions facilitate the electrophilic substitution of the C4 proton with a deuteron from the solvent.

Caption: Proposed workflow for the synthesis of deuterated HMMNI.

Experimental Protocol: Synthesis

This protocol describes the acid-catalyzed hydrogen-deuterium exchange at the C4 position of the HMMNI imidazole ring.

-

Preparation: In a nitrogen-flushed, sealed reaction vessel, dissolve HMMNI (1 mmol) in deuterated water (D₂O, 5 mL).

-

Acidification: Carefully add a solution of deuterium chloride in D₂O (e.g., 20 w/w%, 1 mL) to the reaction mixture.

-

Reaction: Heat the mixture to 120°C and stir for 48 hours. The progress of the deuteration can be monitored by taking small aliquots for ¹H NMR analysis to observe the disappearance of the C4-H signal.[6]

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure deuterated HMMNI.

Characterization of Deuterated HMMNI

Comprehensive characterization is essential to confirm the successful incorporation of deuterium, determine the isotopic purity, and verify the structural integrity of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

Caption: Workflow for the analytical characterization of d-HMMNI.

Experimental Protocols: Characterization

2.2.1. NMR Spectroscopy

-

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of d-HMMNI in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Successful deuteration at the C4 position will be confirmed by the significant reduction or complete disappearance of the corresponding proton signal in the ¹H NMR spectrum compared to the non-deuterated HMMNI standard. The integration of the remaining proton signals should be consistent with the other protons in the molecule.[7]

-

-

²H NMR (Deuterium NMR):

-

Sample Preparation: Dissolve 10-20 mg of d-HMMNI in a non-deuterated solvent (e.g., CHCl₃).

-

Acquisition: Acquire the spectrum on an NMR spectrometer equipped for deuterium detection.

-

Analysis: A signal will appear at the chemical shift corresponding to the C4 position, directly confirming the site of deuterium incorporation.[7][8]

-

2.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of d-HMMNI in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

-

Analysis: The mass spectrum of d-HMMNI will show a molecular ion peak shifted by approximately 1.0063 Da for each deuterium atom incorporated, compared to the parent HMMNI. HRMS provides the high mass accuracy needed to confirm the elemental composition and verify successful deuteration.[9]

Data Presentation

The quantitative data obtained from the characterization analyses are summarized below.

Table 1: Expected NMR Spectroscopy Data for d-HMMNI

| Analysis | Expected Outcome for C4-deuterated HMMNI | Purpose |

| ¹H NMR | Disappearance or >95% reduction of the signal for the C4-H proton. | Confirms H/D exchange and allows calculation of deuteration percentage. |

| ²H NMR | Presence of a signal at the chemical shift corresponding to the C4 position. | Directly detects and confirms the location of the deuterium atom. |

Table 2: Expected Mass Spectrometry Data for d-HMMNI

| Analysis | HMMNI (C₅H₇N₃O₃) | d-HMMNI (C₅H₆DN₃O₃) | Purpose |

| Molecular Weight | 157.13 g/mol | ~158.14 g/mol | Confirms mass increase due to deuteration. |

| Exact Mass [M+H]⁺ | 158.0560 | 159.0623 | High-resolution data confirms elemental composition and isotopic incorporation. |

Biological Context: Signaling Pathway

Nitroimidazoles, including HMMNI, are prodrugs that require reductive activation to exert their antimicrobial effects, particularly against anaerobic organisms like protozoa.[10][] The activation process is a key step in their mechanism of action.

General Nitroimidazole Activation and Action Pathway

The drug passively diffuses into the target cell. Inside the anaerobic cell, low-redox-potential electron-transfer proteins, such as ferredoxin, reduce the nitro group of the imidazole ring. This reduction creates highly reactive nitro radical anions and other cytotoxic intermediates.[12][13] These reactive species can then damage critical cellular components, most notably by causing strand breaks in DNA, which ultimately leads to cell death.[][12]

References

- 1. lecturio.com [lecturio.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elearning.unimib.it [elearning.unimib.it]

- 12. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 13. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

HMMNI-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is the deuterium-labeled form of HMMNI (Hydroxy Dimetridazole). HMMNI is a principal metabolite of Dimetridazole, a nitroimidazole-class drug historically used as an antiprotozoal agent in veterinary medicine.[1] Due to concerns over the potential carcinogenicity and mutagenicity of nitroimidazole residues in food products, the use of these compounds in food-producing animals has been banned in many jurisdictions.[2] Consequently, sensitive analytical methods are required for the detection of their residues to ensure food safety.

This compound serves as an invaluable tool in this context, primarily employed as an internal standard for the quantitative analysis of HMMNI and other nitroimidazole residues in various biological and food matrices, such as honey, eggs, and animal tissues, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Its stable isotope-labeled nature ensures high accuracy and precision in analytical measurements by compensating for matrix effects and variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in analytical methodologies.

Chemical Structure and Properties

This compound is structurally identical to HMMNI, with the three hydrogen atoms of the N-methyl group replaced by deuterium.

Chemical Name: [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog, HMMNI.

| Property | Value (this compound) | Reference |

| CAS Number | 1015855-78-3 | [1] |

| Molecular Formula | C₅H₄D₃N₃O₃ | [1] |

| Molecular Weight | 160.15 g/mol | [1] |

| Synonyms | Hydroxy Dimetridazole-d3, 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole |

| Property | Value (HMMNI) | Reference |

| CAS Number | 936-05-0 | |

| Molecular Formula | C₅H₇N₃O₃ | |

| Molecular Weight | 157.13 g/mol | |

| Appearance | Off-white to yellow solid | |

| Solubility | DMSO: 100 mg/mL (636.42 mM) (with sonication) | |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |

Metabolic Pathway of Dimetridazole to HMMNI

HMMNI is a major metabolite of Dimetridazole. The metabolic conversion primarily involves the hydroxylation of the methyl group at the 2-position of the imidazole ring. This biotransformation is a key consideration in the monitoring of Dimetridazole residues, as metabolites like HMMNI can persist in tissues.

Synthesis

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general principle involves the use of a deuterated starting material. The synthesis of the non-deuterated HMMNI can be achieved through various organic synthesis routes. A plausible route for this compound would involve the reaction of 2-hydroxymethyl-5-nitroimidazole with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis of Nitroimidazoles in Food Matrices

The following is a representative protocol for the determination of nitroimidazole residues in a food matrix (e.g., honey) using this compound as an internal standard. This protocol is a composite based on common practices described in the literature and should be optimized for specific laboratory conditions and matrices.

Objective: To quantify the concentration of HMMNI and other nitroimidazoles in a food sample.

Materials:

-

This compound internal standard stock solution (e.g., 1 µg/mL in methanol)

-

Analytical standards for target nitroimidazoles

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation and Extraction:

-

Weigh 1-5 g of the homogenized food sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

-

Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

-

Load the extracted supernatant onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

-

Elute the target analytes and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and for this compound must be determined and optimized. For this compound, the precursor ion would be [M+H]⁺ at m/z 161.1, and for HMMNI, it would be m/z 158.1. Product ions would be specific fragments generated upon collision-induced dissociation.

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards.

-

The concentration of the analyte in the sample is determined from this calibration curve.

-

References

- 1. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

HMMNI-d3 as a Tracer: An In-depth Technical Guide

Introduction

HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is the deuterium-labeled form of HMMNI (Hydroxy Dimetridazole). HMMNI is a primary metabolite of Dimetridazole, a nitroimidazole-based antiprotozoal agent. Due to its isotopic labeling, this compound serves as a valuable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of HMMNI in various biological and environmental matrices.[1][2][3] This guide provides a comprehensive overview of this compound, its chemical properties, and its principal applications in research and drug development.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Chemical Name | 2-Hydroxymethyl-1-methyl-D3-5-nitro-1H-imidazole | [2] |

| Synonyms | Hydroxy Dimetridazole-d3 | [1] |

| CAS Number | 1015855-78-3 | [4][5][6] |

| Molecular Formula | C₅H₄D₃N₃O₃ | [4][6] |

| Molecular Weight | 160.15 g/mol | [4][5][6] |

| Primary Application | Internal Standard for Quantitative Analysis (LC-MS/MS, GC-MS) | [1][2] |

Application in Quantitative Analysis

The primary and most well-documented use of this compound is as an internal standard in isotope dilution mass spectrometry.[7][8][9] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.

Mechanism of Action as an Internal Standard

Stable isotope-labeled internal standards like this compound are ideal for mass spectrometry-based quantification.[1] Because this compound is chemically identical to the analyte (HMMNI) but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2][7] By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the precise concentration of the analyte.

Experimental Protocol: Quantification of HMMNI in Biological Samples via LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of HMMNI in a biological matrix, such as animal tissue.

-

Sample Preparation:

-

Homogenize the tissue sample.

-

Spike the homogenized sample with a known concentration of this compound solution.

-

Perform liquid-liquid or solid-phase extraction to isolate the analytes (HMMNI and this compound) from the bulk of the matrix.

-

Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analytes using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify the parent and product ions for both HMMNI and this compound using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Generate a calibration curve using standards containing known concentrations of HMMNI and a constant concentration of this compound.

-

Calculate the ratio of the peak area of HMMNI to the peak area of this compound for each standard and sample.

-

Determine the concentration of HMMNI in the sample by interpolating its area ratio from the calibration curve.

-

Metabolic Pathway of Dimetridazole to HMMNI

HMMNI is a significant metabolite of Dimetridazole.[10][11] Understanding this metabolic conversion is crucial in pharmacokinetic and residue analysis studies. The metabolic pathway is a simple hydroxylation reaction.

Metabolic conversion of Dimetridazole to HMMNI.

Workflow for Quantitative Analysis Using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS experiment.

Workflow for using this compound as an internal standard.

This compound in Signaling Pathway Research

Currently, there is a lack of scientific literature describing the use of this compound as a tracer to investigate specific biological signaling pathways. Its application appears to be confined to its role as an analytical tool for quantification. While stable isotopes are used to trace metabolic fates of molecules, the specific application of this compound in elucidating signaling cascades has not been reported.

Conclusion

This compound is a critical reagent for researchers in analytical chemistry, toxicology, and drug metabolism. Its primary utility lies in its role as a robust internal standard for the precise and accurate quantification of the Dimetridazole metabolite, HMMNI. While the term "tracer" can be applied in the context of analytical chemistry, there is no current evidence to support its use as a tracer for investigating biological signaling pathways. The methodologies and workflows presented in this guide are foundational for its application in quantitative residue analysis and pharmacokinetic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Dimetridazole-2-hydroxy-D3 - Traceable Reference Standard for Residue Analysis (CAS 1015855-78-3) [witega.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Nitroimidazole Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroimidazole-based drugs are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their efficacy is intrinsically linked to their metabolic activation within target organisms, a process that generates a cascade of reactive metabolites responsible for their cytotoxic effects. This technical guide provides an in-depth exploration of the foundational research on nitroimidazole metabolites, focusing on their generation, mechanisms of action, and the analytical methodologies for their study. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction

Nitroimidazoles are prodrugs that require the reduction of their nitro group to exert their antimicrobial effects. This reductive activation, which occurs under the low oxygen tension characteristic of anaerobic environments, leads to the formation of a series of short-lived, highly reactive intermediates. These metabolites, including the nitroso, hydroxylamine, and amino derivatives, are the ultimate effectors of the drug's toxicity, primarily through the induction of DNA damage and disruption of other vital cellular processes. Understanding the fundamental aspects of nitroimidazole metabolism is therefore critical for the development of new analogs with improved efficacy and reduced toxicity.

Generation of Nitroimidazole Metabolites

The metabolic activation of nitroimidazoles is a stepwise process initiated by the transfer of an electron to the nitro group, a reaction catalyzed by nitroreductases present in susceptible organisms. This initial one-electron reduction forms a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form the nitroso and then the hydroxylamine intermediates. The four-electron reduction ultimately leads to the formation of the non-toxic amino metabolite. The generation of these reactive species is a key determinant of the selective toxicity of nitroimidazoles against anaerobic microorganisms. Human hepatic microsomal enzymes can also catalyze the reductive activation of some nitroimidazoles, leading to covalent binding to proteins[1].

Mechanism of Action of Nitroimidazole Metabolites

The cytotoxic effects of nitroimidazole metabolites are primarily attributed to their ability to induce DNA damage. The reactive nitroso and hydroxylamine intermediates are potent electrophiles that can covalently bind to DNA, leading to strand breaks and helical destabilization[2][3]. This damage triggers a DNA damage response (DDR) within the cell, which, if overwhelmed, can lead to cell cycle arrest and apoptosis.

DNA Damage and the ATM/ATR Signaling Pathway

In eukaryotic cells, DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) generated by nitroimidazole metabolites activate the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling pathways, respectively[4][5][6]. These kinases are master regulators of the DDR, initiating a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis.

Quantitative Data on Nitroimidazole Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and antimicrobial activity of parent nitroimidazoles and their major metabolites.

Table 1: Pharmacokinetic Parameters of Metronidazole and its Hydroxy Metabolite in Humans

| Parameter | Metronidazole | Hydroxy-Metronidazole | Reference |

| Half-life (t½) | 6-8 hours | 10-13 hours | [7] |

| Bioavailability (Oral) | >90% | - | [8] |

| Protein Binding | <20% | - | [7] |

| Volume of Distribution | 0.51-1.1 L/kg | - | [7] |

| Clearance | - | Reduced in renal dysfunction | [8] |

Table 2: Pharmacokinetic Parameters of Ronidazole in Cats

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Half-life (t½) | 9.80 ± 0.35 hours | 10.50 ± 0.82 hours | [5][9] |

| Bioavailability | - | 99.64 ± 16.54 % | [5][9] |

| Clearance | 0.82 ± 0.07 ml/kg/min | - | [5][9] |

Table 3: Antimicrobial Activity of Metronidazole and its Hydroxy Metabolite against Anaerobic Bacteria

| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Bacteroides fragilis | Metronidazole | 1.0 | - | [10] |

| Hydroxy-Metronidazole | 1.0 | - | [10] | |

| Bacteroides thetaiotaomicron | Metronidazole | 1.0 | - | [10] |

| Hydroxy-Metronidazole | 2.0 | - | [10] | |

| Gardnerella vaginalis | Metronidazole | 4 | 16 | [11] |

| Hydroxy-Metronidazole | 1 | 2 | [11] |

Table 4: Cytotoxicity of a Nitrosoimidazole Derivative

| Compound | Cell Line | Activity Metric | Value | Reference |

| 1-methyl-4-phenyl-5-nitrosoimidazole | CHO cells | Cytotoxicity | >1000-fold more potent than its 5-nitro counterpart | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of nitroimidazole metabolites.

In Vitro Generation and Trapping of Reactive Metabolites

This protocol describes a general method for the enzymatic generation of reactive nitroimidazole metabolites and their trapping for subsequent analysis.

Materials:

-

Nitroimidazole compound of interest

-

Human liver microsomes (or other appropriate enzyme source)

-

NADPH regenerating system

-

Trapping agent (e.g., glutathione, N-acetylcysteine)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare an incubation mixture containing the nitroimidazole compound, liver microsomes, and the trapping agent in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis to identify the trapped metabolite adducts.

Extraction and LC-MS/MS Analysis of Nitroimidazole Metabolites from Plasma

This protocol outlines a method for the extraction and quantification of nitroimidazole and its metabolites from plasma samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., a deuterated analog of the parent drug)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a C18 column

Procedure:

-

To a 100 µL aliquot of plasma, add the internal standard.

-

Precipitate the plasma proteins by adding 300 µL of cold acetonitrile.

-

Vortex the mixture thoroughly and then centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Inject an aliquot onto the LC-MS/MS system for separation and detection. Use a gradient elution with a mobile phase consisting of, for example, 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Ames Test for Mutagenicity of Nitroimidazole Metabolites

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Materials:

-

Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100)

-

Test compound (nitroimidazole metabolite)

-

S9 metabolic activation mixture (optional)

-

Minimal glucose agar plates (histidine-deficient)

-

Top agar

Procedure:

-

Prepare an overnight culture of the Salmonella typhimurium tester strain.

-

In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if metabolic activation is being assessed).

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[14][15][16].

Conclusion

The reductive metabolism of nitroimidazoles is a complex process that is fundamental to their therapeutic action. The generation of reactive nitroso and hydroxylamine intermediates, and their subsequent interaction with cellular macromolecules, particularly DNA, is the primary mechanism of their cytotoxicity. A thorough understanding of the formation, reactivity, and biological consequences of these metabolites is essential for the rational design of new nitroimidazole-based drugs with enhanced efficacy and improved safety profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this important class of antimicrobial agents.

References

- 1. prepchem.com [prepchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis and evaluation of N-nicotinoyl-2-{2-(2-methyl-5-nitroimidazol-1-yl)ethyloxy}-D,L-glycine as a colon-specific prodrug of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

Core Parameters on the HMMNI-d3 Certificate of Analysis

An In-depth Technical Guide to the Certificate of Analysis for HMMNI-d3

For researchers, scientists, and drug development professionals, understanding the quality and purity of a stable isotope-labeled internal standard like this compound is critical for accurate and reproducible experimental results. The Certificate of Analysis (CoA) is the primary document that provides this crucial information. This compound, also known as Hydroxy Dimetridazole-d3, is the deuterated form of HMMNI, a metabolite of the antiprotozoal agent Dimetridazole.[1][2][3][4] Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS, to ensure the precise measurement of its non-labeled counterpart, HMMNI.[2][5]

This guide explains the key parameters found on a typical CoA for this compound, details the experimental methodologies used for these analyses, and provides visualizations for related workflows and pathways.

The CoA for a high-purity analytical standard like this compound provides a comprehensive summary of its identity, purity, and quality. The following table summarizes the essential quantitative data you would expect to find.

| Parameter | Typical Specification | Methodology | Purpose |

| Product Name | This compound | - | Identifies the specific deuterated compound. |

| Synonyms | 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole | - | Provides alternative chemical names for cross-referencing. |

| CAS Number | 1015855-78-3 | - | Unique identifier for the specific chemical substance.[6] |

| Molecular Formula | C5H4D3N3O3 | Elemental Analysis | Confirms the elemental composition of the molecule, including deuterium. |

| Molecular Weight | 160.15 g/mol | Mass Spectrometry | Confirms the mass of the deuterated molecule.[6] |

| Appearance | Light yellow to yellow solid | Visual Inspection | Provides a qualitative description of the physical state and color. |

| Purity (by HPLC) | ≥98% | HPLC/UPLC | Quantifies the percentage of the desired compound relative to impurities. |

| Identity (by ¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy | Confirms the chemical structure and the position of non-deuterated protons. |

| Identity (by MS) | Conforms to structure | Mass Spectrometry (MS) | Confirms the molecular weight and fragmentation pattern. |

| Isotopic Purity | ≥99% atom D | Mass Spectrometry (MS) | Determines the percentage of molecules that are correctly labeled with deuterium. |

| Residual Solvents | Varies (e.g., <0.5%) | GC-HS | Quantifies any remaining solvents from the synthesis and purification process. |

| Storage Conditions | Sealed in dry, Room Temperature | - | Provides instructions for maintaining the stability of the compound.[7] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the CoA data and for replicating quality control assessments if necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate this compound from any non-labeled HMMNI, synthetic precursors, or degradation products and to quantify its purity.

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 304 nm.[3]

-

Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable solvent like methanol or DMSO to a known concentration (e.g., 1 mg/mL).

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the area of the this compound peak by the total area of all peaks (Area % method).

-

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound and its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Method:

-

Ionization Mode: Positive ESI is typically used to generate the protonated molecule, [M+H]⁺.

-

Sample Infusion: The sample, prepared as for HPLC, is directly infused into the mass spectrometer or analyzed via LC-MS.

-

Data Acquisition: The instrument scans for a mass range that includes the expected mass of this compound (m/z 161.07 for [C5H4D3N3O3+H]⁺).

-

Analysis:

-

Molecular Weight: The observed mass of the primary ion peak is compared to the theoretical mass.

-

Isotopic Purity: The relative intensities of the ion corresponding to this compound (m/z 161.07) and any residual non-deuterated HMMNI (m/z 158.05 for [C5H7N3O3+H]⁺) are compared to calculate the isotopic purity.

-

-

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

-

Objective: To confirm the chemical structure of the molecule and verify the location of the deuterium label.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically DMSO-d6 or CDCl3.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and splitting patterns. For this compound, the key confirmation is the absence or significant reduction of the signal corresponding to the methyl protons (the N-CH3 group), which would be present in the non-labeled HMMNI standard. The remaining protons on the imidazole ring and the hydroxymethyl group should be present with the expected chemical shifts and integrations.

-

Mandatory Visualizations

Diagrams are essential for visualizing complex information, from experimental processes to the biological context of the analyte.

Caption: Workflow for this compound Quality Control.

Dimetridazole and its metabolite HMMNI are nitroimidazole-based compounds. This class of compounds often exerts its antimicrobial effect by undergoing reductive activation within the target cell (e.g., a protozoan), leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules.

Caption: Bioanalysis and Activation of Nitroimidazoles.

References

- 1. HMMNI | Hydroxy Dimetridazole | Nitroes | Ambeed.com [ambeed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Dimetridazole-2-hydroxy-D3 - Traceable Reference Standard for Residue Analysis (CAS 1015855-78-3) [witega.de]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-5-nitro-1H-imidazole-2-methanol | 936-05-0 [chemicalbook.com]

Navigating the Toxicological Landscape of HMMNI-d3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMMNI-d3, a deuterium-labeled isotopologue of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), serves as a critical analytical standard in pharmacokinetic and metabolic studies. HMMNI is the primary hydroxy metabolite of dimetridazole, a 5-nitroimidazole compound formerly used as an antiprotozoal agent in veterinary medicine.[1][2][3] Due to the classification of related 5-nitroimidazoles as potentially genotoxic and carcinogenic, a thorough understanding of the toxicological profile of HMMNI and its derivatives is paramount for risk assessment and safe handling in research and development.[4][5]

This technical guide provides a comprehensive overview of the known toxicological data for the parent compound, dimetridazole, and outlines a proposed framework for the exploratory toxicological evaluation of this compound. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute robust safety assessments.

Inferred Toxicological Profile of this compound

Direct toxicological studies on this compound are not publicly available. However, its toxicological profile can be inferred from its parent compound, dimetridazole, and other structurally related 5-nitroimidazoles.

Genotoxicity and Carcinogenicity of Dimetridazole

Dimetridazole has demonstrated positive results in several in vitro genotoxicity assays, with the mechanism believed to involve the nitroreduction of the 5-nitro group to a reactive, DNA-damaging substance.[6] This process is thought to be facilitated by nitroreductases present in bacteria and some mammalian tissues.[4][6] Conversely, in vivo genotoxicity studies for dimetridazole have yielded negative results.[4]

Long-term carcinogenicity studies in rats have shown an increased incidence of benign mammary tumors, suggesting a potential carcinogenic effect.[4] However, the precise mechanism of this tumorigenicity remains unclear, and it has been suggested to be non-genotoxic in nature.[6] Regulatory bodies have designated dimetridazole as a "possible genotoxic chemical" and have withdrawn its acceptable daily intake (ADI) for food-producing animals.[5]

Table 1: Summary of Genotoxicity Data for Dimetridazole

| Assay Type | Test System | Results | Reference |

| In Vitro | Bacterial Reverse Mutation Assay (Ames Test) | Positive | [6] |

| In Vitro | Yeast Gene Mutation Assay | Positive | [6] |

| In Vitro | Comet Assay (Mammalian Cells) | Positive (under certain conditions) | [6] |

| In Vivo | Dominant Lethal Test | Negative | [6] |

| In Vivo | Micronucleus Test | Negative | [6] |

| In Vivo | Unscheduled DNA Synthesis | Negative | [6] |

Table 2: Carcinogenicity Data for Dimetridazole

| Species | Study Duration | Findings | Reference |

| Rat | 122 weeks | Increased incidence of benign mammary tumors | [4] |

Proposed Exploratory Toxicology Experimental Protocols for this compound

The following experimental protocols are proposed for a comprehensive exploratory toxicological assessment of this compound, based on standard methodologies for nitroimidazole compounds.

In Vitro Toxicology

-

Cytotoxicity Assays:

-

Objective: To determine the concentration of this compound that causes cell death.

-

Methodology:

-

Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in 96-well plates.

-

Compound Treatment: Expose cells to a range of this compound concentrations for 24, 48, and 72 hours.

-

Viability Assessment: Utilize colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release to quantify cell viability.[7][8]

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

-

-

-

Genotoxicity Assays:

-

Objective: To assess the potential of this compound to induce DNA damage.

-

Methodology:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

In Vitro Micronucleus Test:

-

Treat mammalian cells (e.g., CHO, TK6) with this compound.

-

Stain cells and score for the presence of micronuclei, an indicator of chromosomal damage.

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Expose cells to this compound and embed them in agarose on a microscope slide.

-

Lyse the cells and subject them to electrophoresis.

-

Stain the DNA and visualize the "comet tail," which indicates DNA strand breaks.[9]

-

-

-

In Vivo Toxicology

-

Acute Toxicity Study:

-

Objective: To determine the short-term toxicity and lethal dose (LD50) of this compound.

-

Methodology:

-

Animal Model: Use rodents (e.g., rats or mice).

-

Dosing: Administer a single high dose of this compound via the intended route of exposure (e.g., oral gavage).

-

Observation: Monitor animals for clinical signs of toxicity and mortality over a 14-day period.[11][12]

-

Necropsy: Perform a gross pathological examination of all animals.

-

-

-

Repeated Dose Toxicity Study (Sub-acute or Sub-chronic):

-

Objective: To evaluate the toxic effects of repeated exposure to this compound.

-

Methodology:

-

Animal Model: Use rodents.

-

Dosing: Administer daily doses of this compound for 28 or 90 days.

-

Monitoring: Regularly observe clinical signs, body weight, and food/water consumption.

-

Clinical Pathology: Collect blood and urine samples for hematology and clinical chemistry analysis.

-

Histopathology: At the end of the study, perform a comprehensive histopathological examination of organs and tissues.[11][12]

-

-

Visualizing the Toxicological Pathways and Workflows

Proposed Mechanism of Nitroimidazole-Induced Genotoxicity

The primary mechanism of toxicity for nitroimidazoles is believed to be the reduction of the nitro group, which is more likely to occur in the anaerobic or hypoxic environments found in certain bacteria and tumor cells.[13][14] This reduction leads to the formation of reactive intermediates that can cause DNA strand breakage.[13]

Experimental Workflow for Exploratory Toxicology of this compound

A logical workflow for the toxicological assessment of a novel compound like this compound would start with in vitro screening assays to identify potential hazards, followed by more comprehensive in vivo studies to understand the systemic effects.

Conclusion

While direct toxicological data for this compound is lacking, the available information on its parent compound, dimetridazole, and the broader class of 5-nitroimidazoles provides a strong basis for a targeted and scientifically sound exploratory toxicology program. The key areas of concern are potential genotoxicity, mediated by the reduction of the nitro group, and possible carcinogenicity. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to systematically evaluate the safety profile of this compound, ensuring its responsible use in scientific research and drug development. Further studies are warranted to definitively characterize the toxicological properties of HMMNI and its deuterated analogue.

References

- 1. Dimetridazole - Wikipedia [en.wikipedia.org]

- 2. HMMNI | Hydroxy Dimetridazole | Nitroes | Ambeed.com [ambeed.com]

- 3. caymanchem.com [caymanchem.com]

- 4. fsc.go.jp [fsc.go.jp]

- 5. apvma.gov.au [apvma.gov.au]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. gba-group.com [gba-group.com]

- 9. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Read by QxMD [read.qxmd.com]

- 14. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Sexually Transmitted Infections [sti.bmj.com]

The Sentinel Molecule: HMMNI-d3 and its Critical Role in Veterinary Drug Metabolism and Safety Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of veterinary medicine, ensuring the safety of food products derived from treated animals is of paramount importance. This necessitates rigorous monitoring of drug residues, including the parent compounds and their metabolites. For the widely used nitroimidazole antiprotozoal agent, dimetridazole (DMZ), a key metabolite of concern is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[1][2] The accurate quantification of HMMNI is crucial for regulatory compliance and consumer safety. This technical guide delves into the indispensable role of HMMNI-d3, a deuterated isotopologue of HMMNI, in the robust and reliable analysis of dimetridazole metabolism, ensuring the integrity of veterinary drug residue monitoring programs.

This compound, or Hydroxy Dimetridazole-d3, serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[3][4] Its chemical properties are nearly identical to the non-labeled HMMNI, allowing it to mimic the analyte's behavior during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for matrix effects and variations in instrument response.[4]

The Metabolic Journey of Dimetridazole

The biotransformation of dimetridazole in animals primarily involves the oxidation of the 2-methyl group, leading to the formation of HMMNI.[5] This hydroxylation is a significant metabolic pathway, and HMMNI is often found at higher concentrations than the parent drug in various tissues.[1] Understanding this metabolic pathway is fundamental to designing effective residue monitoring strategies.

The Analytical Imperative: Quantifying HMMNI with this compound

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the gold standard for the quantitative analysis of HMMNI residues in various animal-derived matrices. This approach offers high sensitivity, selectivity, and accuracy, which are essential for regulatory purposes.

Experimental Workflow

The general workflow for the analysis of HMMNI in veterinary drug metabolism studies using this compound involves several key steps, from sample collection to data analysis.

References

- 1. Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Dimetridazole-2-hydroxy-D3 - Traceable Reference Standard for Residue Analysis (CAS 1015855-78-3) [witega.de]

- 5. fao.org [fao.org]

Core Principles: The Role of Deuterated Internal Standards

An In-depth Technical Guide to the Core Principles of Using HMMNI-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of this compound in mass spectrometry. This compound is the deuterium-labeled internal standard for HMMNI (Hydroxy Dimetridazole), the primary metabolite of the nitroimidazole veterinary drug, Dimetridazole.[1] Due to concerns about the potential carcinogenicity of nitroimidazole residues in food products, highly sensitive and accurate analytical methods are required for their monitoring.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest levels of accuracy and precision.[4]

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known quantity before processing. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest.[5]

Deuterated standards, such as this compound, are considered the most effective type of internal standard for several key reasons:

-

Co-elution: this compound has nearly identical chromatographic retention time to the non-labeled HMMNI. This means they pass through the analytical column and enter the mass spectrometer at the same time, experiencing the same matrix effects (suppression or enhancement of the signal due to other components in the sample).[4]

-

Similar Ionization Efficiency: As the chemical properties are almost identical, the deuterated and non-deuterated forms of the molecule will ionize with very similar efficiency in the mass spectrometer's ion source.

-

Mass Differentiation: Despite these similarities, this compound is easily distinguished from HMMNI by the mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for separate quantification of the analyte and the internal standard.

By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio will remain constant even if the absolute signal intensities fluctuate due to the factors mentioned above.

Metabolic Pathway of Dimetridazole to HMMNI

Dimetridazole undergoes hydroxylation in the body to form its major metabolite, HMMNI. The metabolic conversion is a critical consideration in veterinary drug residue analysis, as the metabolite can persist in tissues and is often monitored as an indicator of the parent drug's use.[6][7]

Caption: Metabolic conversion of Dimetridazole to its hydroxy metabolite, HMMNI.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of HMMNI in a food matrix (e.g., honey, egg, or tissue) using this compound as an internal standard, based on common practices in published literature.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for the analysis of veterinary drug residues in food.[8]

-

Homogenization: Homogenize a representative portion of the sample (e.g., 5 grams of tissue or honey).

-

Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

-

Extraction:

-

Add acetonitrile (typically 10 mL) to the sample.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Vortex or shake vigorously for a set period (e.g., 1 minute).

-

Centrifuge to separate the acetonitrile layer from the solid and aqueous layers.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile supernatant.

-

Add a dSPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering matrix components like fatty acids and pigments.

-

Vortex and centrifuge.

-

-

Final Preparation:

-

Take the final acetonitrile extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).

-

LC-MS/MS Analysis

The prepared sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of nitroimidazoles.[9]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both HMMNI and this compound.

-

Caption: A typical workflow for the analysis of HMMNI using this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for HMMNI using this compound as an internal standard. The data is representative of what is expected in a regulated bioanalytical method.

Table 1: Method Validation Parameters

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.99 | The degree to which the method's response is directly proportional to the analyte concentration. |

| Accuracy (Recovery) | 80-120% | The closeness of the measured value to the true value. |

| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | 0.02–0.5 µg/kg | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7] |

| Limit of Quantification (LOQ) | 0.05–1.0 µg/kg | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][7] |

Table 2: Example MRM Transitions for HMMNI and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| HMMNI | 158.1 | 112.1 | 96.1 |

| This compound | 161.1 | 115.1 | 97.1 |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Principle of Quantification using a Deuterated Internal Standard